Flubendiamide
Overview
Description
Flubendiamide is a synthetic insecticide belonging to the chemical class of phthalic acid diamides. It was first developed by Nihon Nohyaku Co., Ltd., and Bayer CropScience and was registered in Japan in 2007. This compound is known for its unique mode of action, high efficacy against a broad spectrum of lepidopterous insect pests, and low toxicity to mammals . It functions by activating insect ryanodine receptors, leading to muscle contraction, paralysis, and ultimately the death of the insect .
Mechanism of Action
Flubendiamide is a synthetic insecticide that has gained considerable attention in the agricultural field due to its unique mode of action and excellent insecticidal activity . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the insect ryanodine receptors (RyRs) . These receptors play a crucial role in muscle contraction and relaxation by regulating the release of calcium ions in the cells . This compound specifically targets insect RyRs, making it effective against a broad range of destructive agricultural pests .
Mode of Action
This compound operates by a highly specific biochemical mode of action. It acts as a ryanodine receptor agonist, directly activating the insect RyRs . This activation causes an immediate cessation of feeding in insects, thus avoiding crop damage . The activation of RyRs leads to an overstimulation of these cells, causing permanent muscle contraction, paralysis, and eventually results in the death of the insect .
Biochemical Pathways
This compound affects the calcium signaling pathway in insects. By activating the RyRs, it increases the influx of calcium ions into the cell from the lumen . This influx of calcium ions leads to muscle paralysis in insects . , indicating a high degree of specificity in its action.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed and widely distributed in the organism, with the highest concentrations found in the liver, adrenals, fat, and kidneys . It is metabolized by oxidation of the methyl groups linked to the aniline ring and at the alkyl bridge between the amide and sulfonyl functions, resulting in various metabolites . Excretion occurs predominantly through bile and feces .
Result of Action
The action of this compound at the cellular level results in significant changes in the insect’s physiology. It causes structural damage to the liver tissue of zebrafish . It also significantly changes the activity of catalase (CAT) and the contents of malondialdehyde (MDA) and glutathione (GSH) in the liver of zebrafish . Moreover, it significantly changes the mRNA expression levels of cell apoptosis-related genes, including p53, puma, caspase-3, caspase-9, apaf-1, and bax in the liver of zebrafish .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bio-efficacy of this compound against pests was found to be effective under field conditions during rainy seasons . It was also found safe to different natural enemies recorded in the rice field . Due to its widespread use, the environmental risks and food safety have become major concerns .
Biochemical Analysis
Biochemical Properties
Flubendiamide operates by activating ryanodine-sensitive calcium release channels (ryanodine receptors; RyRs) in insect muscles . This activation leads to an overstimulation of these cells .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, in zebrafish, it has been observed to cause structural damage to liver tissue . It also significantly changes the activity of catalase (CAT) and the contents of malondialdehyde (MDA) and glutathione (GSH) in the liver of zebrafish . Furthermore, this compound significantly alters the mRNA expression levels of cell apoptosis-related genes, including p53, puma, caspase-3, caspase-9, apaf-1, and bax in the liver of zebrafish .
Molecular Mechanism
This compound is a novel activator of ryanodine-sensitive calcium release channels (RyRs), known to stabilize insect RyRs in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity . The stimulation of the calcium pump by this compound is mediated by the decrease in luminal calcium, which may induce calcium dissociation from the luminal calcium binding site on the calcium pump .
Temporal Effects in Laboratory Settings
The degradation of this compound in soils follows first-order kinetics, with average half-lives in three kinds of soils ranging from 37.62 to 60.21 days . The persistence of this compound in soils significantly increases in the order of coastal soil > red and lateritic soil > new alluvial .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in zebrafish, the concentrations of this compound increased in the early stages and achieved steady levels at 14 days . The bioconcentration factors (BCFs) of this compound were 1.125-2.011 .
Metabolic Pathways
This compound can be readily metabolized by oxidation of the methyl groups linked to the aniline ring and at the alkyl bridge between the amide and sulfonyl functions, resulting in the corresponding alcohol, aldehyde, and benzoic acid derivatives, followed by formation of glucuronide conjugates of hydroxylated metabolites .
Transport and Distribution
This compound did not leach out of the 25 cm long soil columns even after percolating water equivalent to 462.18 mm rainfall . After leaching with water equivalent to 462.18 mm rainfall, in analytical grade treatment, 68.06% of the recovered this compound was the major amount present in 5–10 cm depth whereas in the formulation 67.22% of the recovered this compound was confined to 0–5 cm depth .
Subcellular Localization
Given its mode of action, it is likely that this compound interacts with ryanodine receptors, which are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flubendiamide involves several key steps. The structure of this compound is composed of three main parts: the phthaloyl moiety, the aliphatic amine moiety, and the aromatic amine moiety . The synthesis typically starts with the preparation of 2-methyl-4-(2-alkoxyhexafluoroisopropyl) anilines, which serve as key intermediates . These intermediates are then reacted with phthalic anhydride derivatives under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of heptafluoroisopropyl iodide, which is essential for achieving high insecticidal activity . the high cost and poor stability of this reagent pose challenges for widespread industrial application .
Chemical Reactions Analysis
Types of Reactions: Flubendiamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and catalysts are used to facilitate substitution reactions.
Major Products:
Des-iodo this compound: Formed through oxidation reactions.
Novel analogues: Formed through substitution reactions, often exhibiting high insecticidal activities.
Scientific Research Applications
Flubendiamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Flubendiamide is part of the benzenedicarboxamide class of insecticides. Similar compounds include:
Chlorantraniliprole: Another diamide insecticide that also targets ryanodine receptors but has a different chemical structure.
Cyantraniliprole: Similar to chlorantraniliprole, it targets ryanodine receptors and is used for controlling a wide range of pests.
Uniqueness: this compound’s unique chemical structure, which includes a heptafluoroisopropyl group in the aromatic amine moiety, a sulfonylalkyl group in the aliphatic amide moiety, and an iodine atom at the 3-position of the phthalic acid moiety, contributes to its high insecticidal activity and broad spectrum of action . Its selective activation of ryanodine receptors and low toxicity to non-target organisms make it a valuable tool in integrated pest management programs .
Properties
IUPAC Name |
1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNITFSDLCMLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7IN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047672 | |
Record name | Flubendiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.659 at 20 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<7.5X10-7 mm Hg at 25 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death. | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
272451-65-7 | |
Record name | Flubendiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flubendiamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flubendiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUBENDIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217.5-220.7 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flubendiamide exert its insecticidal activity?
A1: this compound is a phthalic acid diamide insecticide that specifically targets insect ryanodine receptors (RyRs). [, , , , , , ] RyRs are calcium channels located on intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells. This compound binds to a unique site on insect RyRs distinct from the binding site of ryanodine, a classic RyR modulator. [] Upon binding, this compound stabilizes the RyR in an open state, causing a massive release of calcium ions (Ca2+) from the SR into the cytoplasm. [, , ] This uncontrolled Ca2+ release disrupts muscle function, leading to uncoordinated muscle contractions, paralysis, and ultimately death of the insect. [, ]
Q2: How does this compound stimulate Ca2+ pump activity?
A2: this compound not only induces Ca2+ release but also prominently stimulates Ca2+ pump activity, which is responsible for resequestering Ca2+ back into the SR. [, ] This stimulation is more potent than that observed with classical RyR modulators like ryanodine and caffeine. [] Research suggests that the decrease in luminal Ca2+ concentration, caused by this compound-induced Ca2+ release, is a key mediator for this functional coordination. []
Q3: How does this compound's effect on Ca2+ homeostasis contribute to its insecticidal activity?
A3: this compound's dual action of stimulating Ca2+ release and Ca2+ reuptake creates a cycle of continuous muscle contraction and relaxation. This sustained muscle activity depletes energy reserves and disrupts normal physiological processes, ultimately leading to insect mortality.
Q4: Are there any other potential target sites for this compound beyond RyRs?
A4: While RyRs are the primary target of this compound, studies have shown that this compound can also inhibit mitochondrial function by interfering with complex I and F0F1-ATPase activity in Helicoverpa armigera. [] This mitochondrial dysfunction, along with the inhibition of midgut proteases, may contribute to the overall insecticidal effect of this compound.
Q5: What is the chemical structure of this compound?
A5: this compound is a benzenedicarboxamide derivative with the chemical name N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H23F7IN2O5S, and its molecular weight is 696.43 g/mol.
Q7: Is there spectroscopic data available for this compound and its related compounds?
A7: Yes, spectroscopic data, including 1H NMR, ESI-MS, and IR spectroscopy, have been used to characterize this compound and its related impurities. [] Additionally, Fourier-transform infrared (FT-IR) and fluorescence spectroscopies have been employed to investigate the interaction between this compound and humic acids. []
Q8: How does the formulation of this compound impact its stability and efficacy?
A9: this compound is commonly formulated as a water dispersible granule (WDG) or a suspension concentrate (SC). [, , , , ] The formulation can influence the insecticide's stability, solubility, and bioavailability, ultimately affecting its efficacy. Studies have shown that specific formulations, such as microemulsions, can enhance the insecticidal activity and environmental safety of this compound. []
Q9: Which structural domains of this compound are critical for its selective action on lepidopteran RyRs?
A10: Research has identified two key structural domains in this compound crucial for its selective action: the divergent region 1 (DR1) and the central domain. [] Replacing the DR1 of silkworm RyR (sRyR) with that from rabbit RyR2 significantly reduced the sensitivity to this compound, suggesting its role in species-specific binding. [] Additionally, the central domain, specifically threonine at position 3906, is involved in the orientation and binding of this compound. []
Q10: Have any modifications to the this compound structure been explored to improve its insecticidal activity or reduce its toxicity?
A11: Yes, research has focused on modifying the this compound structure to enhance its properties. One study replaced the hexafluoroisopropyl group with a alkoxyhexafluoroisopropyl moiety, resulting in analogues with comparable insecticidal activity against Mythimna separata but with reduced toxicity to Daphnia magna. []
Q11: How does the G4866E mutation in diamondback moth RyR affect this compound sensitivity?
A12: The G4866E mutation, located in the S4 transmembrane segment of diamondback moth RyR, confers resistance to diamide insecticides, including this compound. [] This mutation disrupts this compound-induced channel activation while maintaining sensitivity to caffeine and this compound binding. []
Q12: How stable is this compound under different storage conditions?
A12: While specific stability data under different storage conditions is limited in the provided research, the formulation of this compound plays a crucial role in its shelf life. The use of appropriate stabilizing agents and packaging materials can help maintain the insecticide's potency and prevent degradation during storage.
Q13: What formulation strategies can be employed to improve this compound's solubility or bioavailability?
A14: Microemulsions, [] as mentioned earlier, represent one strategy to enhance this compound's solubility and bioavailability. Other approaches include the use of co-solvents, surfactants, and encapsulation techniques. These strategies aim to improve the insecticide's dispersion, penetration, and uptake by target insects.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in insects?
A15: While detailed ADME studies in insects are limited in the provided research, this compound is known to penetrate the insect cuticle and reach its target site, the RyR, in muscle tissues. [] The insecticide is metabolized to des-iodo this compound, which also exhibits insecticidal activity but is generally less potent than the parent compound. [, , , ]
Q15: Has the efficacy of this compound been evaluated in laboratory and field settings?
A16: Yes, numerous studies have investigated the effectiveness of this compound against various lepidopteran pests in both laboratory and field conditions. [, , , , , , , , , , , , , , , , , , ] These studies have demonstrated this compound's high insecticidal activity against a wide range of economically important pests, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, and Chilo suppressalis.
Q16: Has resistance to this compound been reported in insect populations?
A18: Yes, resistance to this compound has been documented in several lepidopteran pest species, including Tuta absoluta, Plutella xylostella (diamondback moth), and Helicoverpa armigera. [, , ] This resistance development highlights the need for implementing insecticide resistance management strategies to prolong the effectiveness of this compound.
Q17: What are the known mechanisms of this compound resistance?
A19: Target-site mutations in the RyR gene are the primary mechanism of resistance to this compound. [, , , ] The G4866E mutation in Plutella xylostella is a well-characterized example. [, ] Additionally, metabolic resistance involving detoxification enzymes, such as esterases and cytochrome P450s, may also contribute to this compound resistance. [, ]
Q18: Is there evidence of cross-resistance between this compound and other insecticides?
A20: Studies have shown varying levels of cross-resistance between this compound and other diamide insecticides, such as chlorantraniliprole and cyantraniliprole. [, ] The extent of cross-resistance depends on the specific mutations involved and can influence the choice of alternative insecticides for resistance management.
Q19: Are there any studies investigating the potential long-term effects of this compound exposure in animals or humans?
A19: The provided research does not include data on long-term effects of this compound exposure. Further research is necessary to fully assess its potential chronic toxicity and environmental impact.
Q20: How does this compound degrade in the environment?
A23: The degradation of this compound in the environment is influenced by factors such as soil type, microbial activity, and environmental conditions. [, ] It is primarily degraded through biotic processes, with hydrolysis playing a lesser role. [] Its metabolite, des-iodo this compound, is also found in the environment. [, , , ]
Q21: What are the potential ecotoxicological effects of this compound and its metabolites?
A24: While this compound exhibits low toxicity to most non-target organisms, its effects on aquatic invertebrates, particularly Daphnia magna, raise concerns. [, ] Further research is needed to understand the long-term impacts of this compound and its metabolites on aquatic ecosystems.
Q22: What analytical methods are commonly employed to detect and quantify this compound residues in various matrices?
A25: High-performance liquid chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA) [, , , , , ], ultraviolet (UV) detection [, ], and tandem mass spectrometry (MS/MS) [, , , , , , , , , , ], are widely used to analyze this compound residues. The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a popular extraction and cleanup procedure for this compound analysis in food and environmental samples. [, , , , , , ]
Q23: How are analytical methods for this compound validated?
A26: Analytical method validation for this compound involves assessing various parameters, including accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and measurement uncertainty. [, , , , , , , , , , , , , ] These validation steps ensure the reliability and robustness of the analytical data generated.
Q24: What are typical LOD and LOQ values for this compound analysis?
A27: The LOD and LOQ for this compound analysis vary depending on the matrix and analytical method employed. Typical LOQ values range from 0.01 to 0.05 mg/kg for food and environmental samples. [, , , , , , , , , , , , ]
Q25: Are there any alternative insecticides that can be used to control lepidopteran pests when this compound resistance is present?
A28: Several alternative insecticides with different modes of action can be considered when this compound resistance is detected. [, , , , , , ] Options include emamectin benzoate, spinosad, indoxacarb, chlorantraniliprole, thiodicarb, and Bacillus thuringiensis-based biopesticides. Rotating or combining insecticides with different modes of action is a crucial strategy for managing insecticide resistance.
Q26: What resources are available for researchers studying this compound?
A26: Various research infrastructures and resources support this compound research. These include:
Q27: When was this compound first discovered and introduced as a commercial insecticide?
A30: this compound was developed by Nihon Nohyaku Co., Ltd. and introduced as a commercial insecticide in the early 2000s. [, ] It represents the first member of the phthalic acid diamide class of insecticides to be commercialized.
Q28: What are some key milestones in this compound research?
A28: Key milestones in this compound research include:
- Discovery of its unique mode of action targeting insect RyRs. [, , ]
- Elucidation of its species-specific activity against lepidopteran pests. [, ]
- Identification of resistance mechanisms involving target-site mutations and metabolic detoxification. [, , , , ]
- Development of analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]
Q29: How has this compound research fostered collaborations across different scientific disciplines?
A29: this compound research has brought together experts from various fields, including entomology, chemistry, biochemistry, toxicology, environmental science, and analytical chemistry. These collaborations have been essential for:
- Understanding the complex interactions between this compound and its target site in insects. [, , , ]
- Developing new analogues with improved insecticidal activity and reduced toxicity. []
- Investigating the environmental fate and ecotoxicological effects of this compound. [, , ]
- Developing and validating analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]
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